methyl 3-oxo-2-phenyl-5-(3-pyridyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
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Overview
Description
Methyl 3-oxo-2-phenyl-5-(3-pyridyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, a phenyl group, and a pyridyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of methyl 3-oxo-2-phenyl-5-(3-pyridyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate hydrazones with β-keto esters under acidic conditions, followed by cyclization and subsequent functional group modifications . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
Methyl 3-oxo-2-phenyl-5-(3-pyridyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 3-oxo-2-phenyl-5-(3-pyridyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-oxo-2-phenyl-5-(3-pyridyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, or apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl 3-oxo-2-phenyl-5-(3-pyridyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate can be compared with other similar compounds, such as:
Pyrazolopyridines: These compounds share the pyrazolopyridine core and exhibit similar biological activities.
Indole Derivatives: Indole derivatives also possess a heterocyclic structure and are known for their diverse biological activities.
Pyridazine Derivatives: Pyridazine derivatives contain a similar nitrogen-containing heterocyclic ring and are studied for their pharmacological properties.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-oxo-2-phenyl-5-pyridin-3-ylpyrazolo[4,3-c]pyridine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c1-26-19(25)16-12-22(14-8-5-9-20-10-14)11-15-17(16)21-23(18(15)24)13-6-3-2-4-7-13/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNKDXUQKAZYGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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